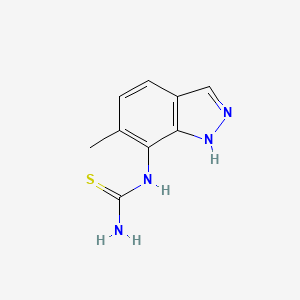

(6-methyl-1H-indazol-7-yl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

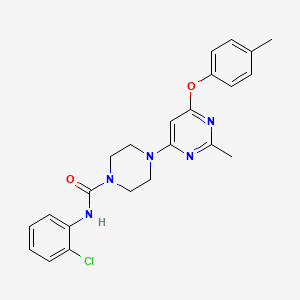

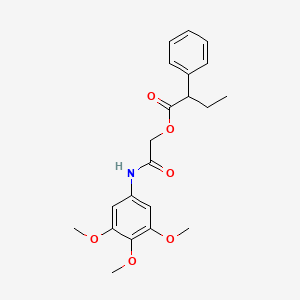

“(6-methyl-1H-indazol-7-yl)thiourea” is a chemical compound with the molecular formula C9H10N4S . It is a derivative of indazole, a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of indazole derivatives, including “this compound”, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiourea group attached to the 7-position of a 6-methyl-1H-indazole .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 206.27 .Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Thiourea derivatives are explored for their potential in drug design and medicinal applications. They exhibit a range of biological activities, such as antimicrobial, antituberculosis, anti-HIV, and anticancer properties. For example, thioureas have been synthesized and evaluated for cytotoxicity against cancer cell lines, showing promise as anticancer agents due to their ability to interact with biological targets and inhibit the growth of cancer cells (Ruswanto et al., 2015). Additionally, thiourea derivatives are recognized for their antioxidant effects and have been studied in the context of neurodegenerative diseases, such as Alzheimer's disease, highlighting their multifunctional potential in medicinal chemistry (Gabriel P. Costa et al., 2020).

Organocatalysis

In organocatalysis, thiourea derivatives serve as Brønsted acid catalysts, facilitating a variety of chemical transformations. They are especially valued for their hydrogen bonding capabilities, which enable activation of substrates for selective reactions. Studies have demonstrated the effectiveness of thiourea derivatives in catalyzing tetrahydropyranylation of alcohols, illustrating their role in enhancing reaction efficiencies and selectivities (Á. Madarász et al., 2016).

Material Science

Thiourea derivatives have been utilized in the synthesis of metal-organic materials, such as metallogels, for applications in sensing and environmental remediation. For instance, thiourea-induced metallogelation with copper(II) chloride has led to the development of materials capable of selective sensing of hazardous substances, such as picric acid (S. Sarkar et al., 2014). These applications underscore the versatility of thiourea derivatives in creating functional materials with potential environmental and diagnostic uses.

Propiedades

IUPAC Name |

(6-methyl-1H-indazol-7-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-5-2-3-6-4-11-13-8(6)7(5)12-9(10)14/h2-4H,1H3,(H,11,13)(H3,10,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPCWEQFFNPLCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=NN2)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2882122.png)

![N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-imine](/img/structure/B2882125.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2882126.png)

![2-(4-Chlorophenyl)-5-{[(cyclopropylcarbonyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole](/img/structure/B2882129.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2882131.png)

![[4-(Difluoromethyl)cyclohexyl]methanamine](/img/structure/B2882137.png)